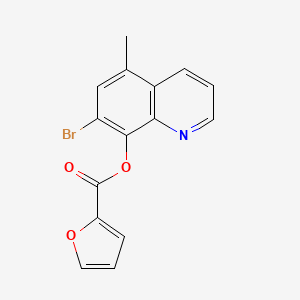
7-Bromo-5-methyl-8-quinolyl furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is a chemical compound with the molecular formula C15H10BrNO3 It is known for its unique structure, which combines a quinoline moiety with a furan carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate typically involves the esterification of 7-bromo-5-methylquinolin-8-ol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline or furan moieties.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of quinoline-based compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has potential applications as a fluorescent probe due to its quinoline moiety, which can exhibit fluorescence. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicine, (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism of action of (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the furan carboxylate group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (7-chloro-5-methylquinolin-8-yl) furan-2-carboxylate
- (7-bromo-5-methylquinolin-8-yl) thiophene-2-carboxylate
- (7-bromo-5-methylquinolin-8-yl) pyrrole-2-carboxylate
Uniqueness
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate stands out due to its unique combination of a brominated quinoline and a furan carboxylate group. This structure imparts distinct chemical and physical properties, such as enhanced reactivity and potential biological activity, which are not observed in its analogs.
属性
CAS 编号 |
34448-03-8 |
|---|---|
分子式 |
C15H10BrNO3 |
分子量 |
332.15 g/mol |
IUPAC 名称 |
(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-9-8-11(16)14(13-10(9)4-2-6-17-13)20-15(18)12-5-3-7-19-12/h2-8H,1H3 |
InChI 键 |
RYGDMVPOAPOXHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1C=CC=N2)OC(=O)C3=CC=CO3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



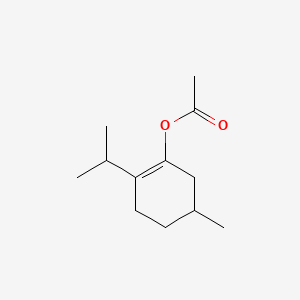
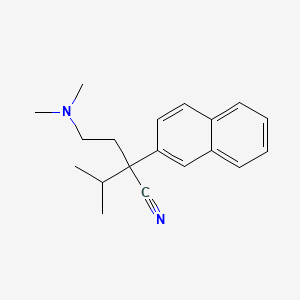
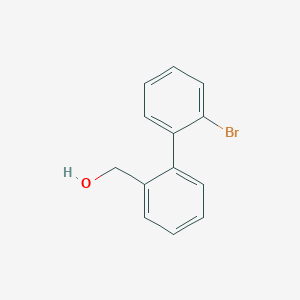
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
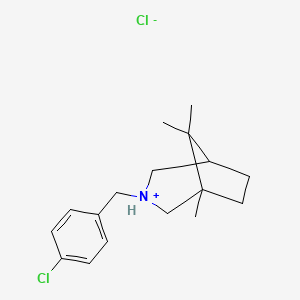

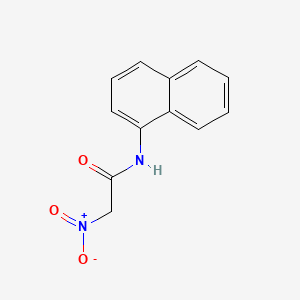
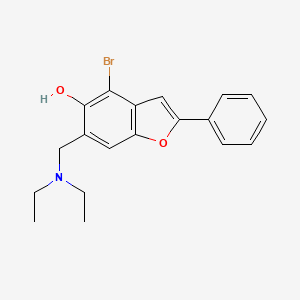
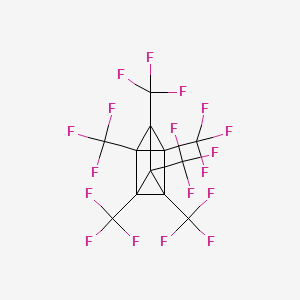

![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)

